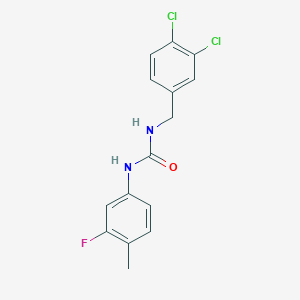![molecular formula C14H20FN3O2 B4284276 N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For compounds similar to N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea, the process might involve the use of 4-fluoro-2-isocyanato-1-methylbenzene reacting with morpholine-1H-indazol-3-amine under specific conditions to obtain the desired product (Hao et al., 2017). Additionally, compounds bearing morpholine moieties, especially those with fluoro substituents, have shown better activities, highlighting the significance of the synthesis process in enhancing biological activity (Qing-Zhong Zheng et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using techniques like NMR, IR, and Mass spectral studies, which are essential for confirming the chemical structure. Single-crystal X-ray diffraction studies have also been employed for detailed structural analysis, providing insights into the compound's crystalline form and lattice parameters (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea derivatives can involve various reactions, including amidation processes catalyzed by urea structures. These reactions are pivotal in synthesizing related compounds, demonstrating the functional versatility of urea derivatives (Sheng Xie et al., 2015).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting point, and crystallinity, can significantly influence their biological activity and applicability. The molecular packing and hydrogen bonding patterns of urea and thiourea solvates, for instance, highlight the importance of understanding these properties for potential applications (Christina Taouss et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific substrates or under certain conditions, are crucial for tailoring these compounds for specific uses. The presence of a fluoro substituent, for instance, has been shown to significantly impact the antimicrobial activities of these compounds, underscoring the importance of chemical property analysis in the development of bioactive molecules (Qing-Zhong Zheng et al., 2010).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-11-2-3-12(10-13(11)15)17-14(19)16-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWCZCWQMKXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCOCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)


![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)




